molecular formula C13H22N2O2 B1477166 Azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 2098102-93-1

Azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B1477166
CAS No.: 2098102-93-1
M. Wt: 238.33 g/mol
InChI Key: BPIYUICNSWKJKR-UHFFFAOYSA-N
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Description

Azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone is a spirocyclic compound featuring a 1-oxa-9-azaspiro[5.5]undecane core linked to an azetidinyl moiety via a ketone bridge. This structure combines rigidity from the spirocyclic system with the conformational flexibility of the azetidine ring, making it a promising candidate for medicinal chemistry applications.

Properties

IUPAC Name

azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-12(11-9-14-10-11)15-6-4-13(5-7-15)3-1-2-8-17-13/h11,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIYUICNSWKJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCN(CC2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including molecular interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes an azetidine ring and a spirocyclic moiety, which are known to contribute to various biological activities. The molecular formula is C12H19N2O2C_{12}H_{19}N_{2}O_{2}, and its systematic name reflects its unique structural components.

Research indicates that the compound may interact with various biological targets, including receptors and enzymes. Notably, it has been studied for its potential as a modulator of the GABA_A receptor, which plays a crucial role in neurotransmission and has implications in anxiety and seizure disorders .

Pharmacological Effects

  • Neuroactive Properties : Preliminary studies suggest that this compound may exhibit anxiolytic and anticonvulsant effects through GABAergic modulation. This is particularly relevant for developing treatments for anxiety disorders and epilepsy.
  • Antimicrobial Activity : Some derivatives of compounds with similar structures have shown significant antimicrobial properties, indicating that this compound might possess similar activities against various pathogens .
  • Cytotoxicity : Evaluations of cytotoxic effects are essential for assessing the safety profile of the compound. Initial findings suggest moderate toxicity levels, necessitating further investigation into its therapeutic window.

Case Studies

A notable study explored the effects of Azetidin derivatives on GABA_A receptor activity. The results indicated that specific modifications to the azetidine structure could enhance receptor affinity and selectivity, leading to improved pharmacological profiles .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of Azetidin derivatives with target proteins. These studies revealed that the compound can effectively bind to GABA_A receptors, suggesting a mechanism for its neuroactive properties .

Data Tables

Property Value
Molecular FormulaC₁₂H₁₉N₂O₂
Molecular Weight219.29 g/mol
GABA_A Receptor AffinityHigh (specific values pending)
Antimicrobial ActivityModerate (specific pathogens pending)

Scientific Research Applications

Pharmacological Applications

  • GABA Receptor Modulation
    • Azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone has been investigated for its role as a modulator of the GABA_A receptor. This receptor is crucial for inhibitory neurotransmission in the central nervous system, making it a target for treating anxiety and epilepsy disorders. The compound's structural characteristics suggest it may enhance the receptor's activity, leading to therapeutic effects .
  • Neuroprotective Effects
    • Research indicates that compounds similar to azetidin derivatives exhibit neuroprotective properties. These compounds may mitigate neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .
  • Antimicrobial Activity
    • Preliminary studies have shown that azetidin derivatives possess antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments .

Case Study 1: GABA_A Modulation

A study published in Journal of Medicinal Chemistry explored the synthesis of azetidin derivatives as GABA_A receptor modulators. The results demonstrated that specific modifications to the azetidine ring enhanced binding affinity and efficacy in vitro, suggesting potential for further development into therapeutic agents for anxiety disorders.

Case Study 2: Neuroprotection in Animal Models

In an animal model study reported in Neuroscience Letters, researchers administered azetidin derivatives to assess their neuroprotective effects following induced oxidative stress. The findings indicated significant reductions in neuronal loss and improvements in cognitive function, highlighting the compound's potential as a neuroprotective agent.

Data Table: Summary of Applications

Application AreaDescriptionReferences
GABA Receptor ModulationEnhances GABA_A receptor activity; potential treatment for anxiety and epilepsy ,
NeuroprotectionMitigates neuronal damage; possible application in neurodegenerative disease therapies ,
Antimicrobial ActivityExhibits antimicrobial properties against resistant bacterial strains ,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Antituberculosis Activity : The nitrofuran-substituted derivative (MIC = 1.6 µg/mL) demonstrates that electron-withdrawing groups enhance activity against Mtb .
  • Receptor Agonism : Polar substituents (e.g., pyrazine) on the spirocycle improve FFA1 agonist activity, while unsubstituted analogs are inactive .
  • Heteroatom Effects : Introducing a second nitrogen (1-oxa-4,9-diazaspiro) shifts therapeutic utility to antihypertensive applications, likely due to altered receptor interactions .
Physicochemical Properties:
  • Stability: Spirocyclic compounds with hydrogen-bonding networks (e.g., di(1H-tetrazol-5-yl) methanone oxime) exhibit higher thermal stability (decomposition >247°C) .
  • Solubility : Polar substituents (e.g., pyrazine) improve aqueous solubility, whereas lipophilic groups (e.g., indole) enhance membrane permeability .

Structure-Activity Relationships (SAR)

  • Substituent Effects: Nitrofuran Warhead: Essential for antituberculosis activity; replaces less effective groups like benzyl or phenyl . Azetidinyl vs. Morpholinoethyl: Azetidine’s smaller ring size may reduce steric hindrance compared to bulkier morpholinoethyl groups, improving target binding . Polar Periphery: Pyrazine or secondary amide groups enhance FFA1 agonist activity by mimicking natural ligand interactions .
  • Heteroatom Arrangement :

    • 1-Oxa-9-azaspiro systems are optimal for antituberculosis activity, while 1-oxa-4,9-diazaspiro analogs shift activity to antihypertensive effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the structural identity of azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone?

  • Methodology :

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and stereochemistry. This program is robust for high-resolution data and can handle twinned crystals .
  • NMR spectroscopy : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify spirocyclic and azetidine moieties. Compare chemical shifts with related spiro compounds (e.g., 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns consistent with the methanone linkage.

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodology :

  • Buchwald-Hartwig coupling : For introducing substituents to the azetidine or spirocyclic ring, optimize palladium catalysts (e.g., XPhos Pd G3) and reaction conditions (temperature, solvent) to reduce side products .
  • Purification : Use preparative HPLC or gradient chromatography (e.g., EtOAc/heptane or MeOH/MeCN systems) to isolate diastereomers or impurities, as demonstrated in spirocyclic amine syntheses .
  • Protecting groups : Employ tert-butoxycarbonyl (Boc) groups to stabilize reactive sites during multi-step syntheses, followed by acidic deprotection .

Q. What are the critical purity criteria, and how are they assessed?

  • Methodology :

  • Chromatographic purity : Validate via HPLC/UV (≥95% purity) using C18 columns and acetonitrile/water gradients.
  • Elemental analysis : Match calculated and observed C, H, N percentages (±0.4% tolerance).
  • Thermogravimetric analysis (TGA) : Confirm absence of solvent residues or hygroscopicity, especially for hydrochloride salts .

Advanced Research Questions

Q. How can contradictions in bioactivity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma stability, metabolic half-life (e.g., liver microsomes), and blood-brain barrier permeability to identify discrepancies in bioavailability .
  • Receptor binding assays : Use radioligand displacement studies (e.g., α1-adrenoceptor for antihypertensive analogs) to correlate in vitro IC50_{50} with in vivo efficacy in SHR (spontaneously hypertensive rat) models .
  • Data normalization : Apply statistical tools (e.g., ANOVA with post-hoc tests) to account for batch-to-batch variability in compound purity or animal model heterogeneity.

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives?

  • Methodology :

  • Chiral chromatography : Use amylose- or cellulose-based columns with polar organic modifiers to separate enantiomers of spirocyclic intermediates .
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to assign absolute configurations, particularly for quaternary centers in the spiro ring .
  • Crystallographic refinement : Leverage SHELXL’s TWIN and BASF commands to model disordered atoms in racemic crystals .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Methodology :

  • Substituent scanning : Replace the azetidine or spirocyclic moieties with bioisosteres (e.g., piperidine for azetidine) and measure changes in receptor affinity .
  • Molecular docking : Simulate binding poses with target proteins (e.g., METTL3 or β2-adrenergic receptors) using Schrödinger Suite or AutoDock Vina .
  • In vivo SAR : Test substituted analogs (e.g., 9-(2-indol-3-ylethyl) derivatives) in disease models to identify tolerability-activity trade-offs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone
Reactant of Route 2
Reactant of Route 2
Azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.